molecular formula C4H9NaO2S B6615105 sodium butane-2-sulfinate CAS No. 1349717-43-6

sodium butane-2-sulfinate

Cat. No. B6615105
CAS RN: 1349717-43-6
M. Wt: 144.17 g/mol
InChI Key: GEZKUNZCEPQHEK-UHFFFAOYSA-M
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Description

Sodium butane-2-sulfinate is an organic salt . It is a compound with the chemical formula C4H9NaO2S .


Synthesis Analysis

Sodium sulfinates, including sodium butane-2-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of sodium butane-2-sulfinate consists of sodium (Na), carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 144.17 g/mol .


Chemical Reactions Analysis

Sodium sulfinates have been utilized in various chemical reactions. They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

Sodium butane-2-sulfinate is a colorless, odorless, non-corrosive solid . Most sulfinates, including sodium butane-2-sulfinate, are hygroscopic and exist in their hydrated forms .

Scientific Research Applications

Organic Synthesis

  • Substitution in Primary Allylic Amines

    Sodium butane-2-sulfinate is used for substituting the NH2 group in primary allylic amines, facilitating the synthesis of structurally diverse allylic sulfones with high selectivity and yield. This process complements asymmetric methods in substrate scope and provides high optical purity starting from unsymmetric allylic electrophiles (Wu et al., 2012).

  • Synthesis of Sulfur Compounds

    It has been widely used in the synthesis of various sulfur compounds, demonstrating its versatility as a building block in organic synthesis. This includes the formation of S-X bonds (S-S, S-N, S-P) and its application in different reaction types (Huang et al., 2019).

  • Sulfonylating, Sulfenylating, and Sulfinylating Reagents

    Sodium butane-2-sulfinate acts as a multifaceted reagent for preparing organosulfur compounds through various bond-forming reactions. Its use in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones highlights its significant role in advanced synthetic chemistry (Reddy & Kumari, 2021).

Material Science

  • Proton-Conducting Fuel Cell Membranes

    Sodium butane-2-sulfinate is used in the preparation of polysulfones with short pendant alkyl side-chains carrying terminal sulfonic acid units. These polymers are studied as proton-conducting membrane materials, stable up to approximately 300°C under nitrogen atmosphere, and demonstrate high proton conductivity (Karlsson & Jannasch, 2004).

  • Electrochemical Studies

    It's used in the synthesis of poly(4-anilino-1-butanesulfonic acid) sodium salt from the electrochemical oxidation of sodium butane-2-sulfinate. This water-soluble polymer exhibits high redox cyclability, making it significant in electrochemical applications (Kim et al., 1994).

  • Graphene Dispersants

    Sodium 4-(pyrene-1-yl)butane-1-sulfonate, a derivative, enhances the stability of aqueous reduced graphene oxide dispersions. It offers insights into more efficient binding to the graphene surface and improved solvation, highlighting its potential in the development of dispersing agents (Heard et al., 2019).

Future Directions

Sodium sulfinates, including sodium butane-2-sulfinate, have gained attention due to their versatile reactivity and potential applications in various fields . They are expected to continue to play a significant role in the synthesis of organosulfur compounds .

properties

IUPAC Name

sodium;butane-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZKUNZCEPQHEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium butane-2-sulfinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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